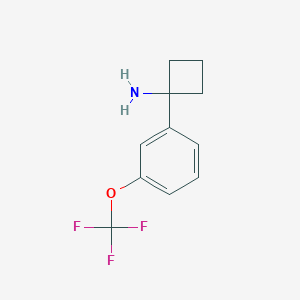

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

Description

BenchChem offers high-quality 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H12F3NO |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 |

InChI Key |

GCZSEOOJWAUTGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Trifluoromethoxyphenyl Cyclobutanamine Derivatives: A Strategic Guide for Drug Discovery

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties. Among these, the trifluoromethoxy (-OCF3) group, when appended to a phenyl ring, provides a unique combination of high lipophilicity and metabolic stability. When this group is coupled with a cyclobutanamine scaffold—a rigid, saturated core—the resulting derivatives present a compelling profile for CNS-targeting agents and other challenging therapeutic areas. This guide provides a comprehensive framework for the systematic evaluation of the critical physicochemical properties of trifluoromethoxyphenyl cyclobutanamine derivatives. We move beyond simple data reporting to explain the underlying principles and provide robust, field-tested protocols for determining lipophilicity, solubility, pKa, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and optimize this promising class of molecules.

Part 1: Foundational Principles: Deconstructing the Molecule

To effectively characterize a novel chemical series, we must first understand the contributions of its core components. The trifluoromethoxyphenyl cyclobutanamine scaffold is a composite of two key pharmacophores, each imparting distinct and predictable properties.

The Trifluoromethoxyphenyl Group: A Lipophilic Metabolic Shield

The trifluoromethoxy group is often considered a "super-trifluoromethyl" due to its profound impact on lipophilicity. Unlike the trifluoromethyl (-CF3) group, the oxygen atom in the -OCF3 moiety orients the fluorine atoms away from the phenyl ring, creating a more uniform lipophilic surface. This has several critical consequences for drug design:

-

Enhanced Lipophilicity: The Hansch hydrophobicity constant (π) for -OCF3 is approximately 1.04, signifying a substantial increase in lipophilicity when substituting a hydrogen atom. This property is paramount for passive diffusion across biological membranes, including the blood-brain barrier.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing the -OCF3 group at a potential site of metabolism on the phenyl ring (e.g., the para position) can effectively block hydroxylation, thereby increasing the compound's half-life.

-

Electronic Effects: The -OCF3 group is strongly electron-withdrawing, which can significantly influence the acidity or basicity of other functional groups in the molecule.

The Cyclobutanamine Core: pKa, Rigidity, and Vectorial Exit

The cyclobutanamine moiety serves as the primary basic center and structural anchor.

-

pKa and Ionization: The amine group is basic and will be protonated at physiological pH (7.4). Its specific pKa value is critical, as it dictates the ratio of the charged (protonated) to uncharged (free base) form. The charged form enhances aqueous solubility, while the uncharged form is required for membrane permeation. The typical pKa for a simple cyclobutanamine is around 9-10, but this will be modulated by the electron-withdrawing effects of the trifluoromethoxyphenyl ring.

-

Structural Rigidity: Unlike flexible alkyl chains, the cyclobutane ring imposes a high degree of conformational restraint. This rigidity can be advantageous for locking the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. The defined geometry also provides a clear "exit vector" for further chemical modification.

Part 2: A Framework for Experimental Verification

A predictive understanding is insufficient for drug development; it must be validated by robust experimental data. The following section details the standard protocols for determining the four most critical physicochemical parameters.

Lipophilicity: LogD at Physiological pH

For ionizable compounds, the distribution coefficient (LogD) at a physiologically relevant pH (typically 7.4) is a more accurate predictor of membrane permeability than the partition coefficient (LogP).[1][2] LogP describes the partitioning of the neutral species only, whereas LogD accounts for both the neutral and ionized forms.[1][3]

Caption: A streamlined workflow for the systematic physicochemical characterization of new chemical entities.

Objective: To determine the distribution coefficient (LogD) of a test compound between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at 10 mM. Prepare PBS buffer at pH 7.4 and pre-saturate it with n-octanol by mixing vigorously and allowing the phases to separate. Likewise, pre-saturate n-octanol with the PBS buffer.

-

Partitioning: Add a small aliquot of the compound's stock solution to a vial containing a known ratio of pre-saturated n-octanol and pre-saturated PBS (e.g., 1:1 v/v). The final compound concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[4]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully remove an aliquot from each phase. Quantify the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.[5]

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Solubility is a critical parameter that can be a major obstacle in drug development.[6] It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the precipitation of a compound when added from a DMSO stock solution into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[4][7][8]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of the compound. It is a more time-consuming but definitive measurement used for lead optimization.[4][7][9]

Objective: To determine the equilibrium solubility of a test compound in an aqueous buffer.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., PBS pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached.[4]

-

Filtration: Filter the resulting suspension to remove any undissolved solid. A multi-well filter plate is often used for this purpose.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by HPLC-UV or LC-MS/MS, against a standard curve prepared in the same buffer.[4][9]

Ionization Constant: pKa

The pKa dictates the ionization state of the cyclobutanamine group at different pH values, which in turn affects solubility, permeability, and target binding. Potentiometric titration is a highly accurate and standard method for pKa determination.[10][11]

Caption: The pH-dependent equilibrium between the neutral and protonated forms of the amine.

Objective: To determine the pKa of the basic cyclobutanamine group.[11][12]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1-10 mM).[10][12] Purge the solution with nitrogen to remove dissolved CO2.[12]

-

Titration Setup: Use a calibrated pH meter with a combination pH electrode. Place the sample solution in a jacketed vessel to maintain a constant temperature.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).[11][12] Add the titrant in small, precise increments.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[12]

Metabolic Stability

The trifluoromethoxy group is expected to confer high metabolic stability. This is tested using an in vitro assay with liver microsomes, which are subcellular fractions containing the majority of the drug-metabolizing cytochrome P450 enzymes.[13][14][15]

Objective: To measure the rate of disappearance of the parent compound in the presence of liver microsomes.

Methodology:

-

Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at a specific protein concentration (e.g., 0.5 mg/mL).[14][16][17]

-

Initiation: Add the test compound (at a low concentration, e.g., 1 µM, to be below the enzyme's Km) to the microsomal suspension and pre-incubate at 37°C.[16] The reaction is initiated by adding the cofactor NADPH.[16][17] A control incubation without NADPH is run in parallel.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][17]

-

Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Part 3: Data Synthesis and Interpretation

The true value of these experiments lies in the integrated analysis of the results. The data should be compiled into a clear format to facilitate structure-property relationship (SPR) analysis.

Summary Data Table

| Parameter | Property Assessed | Typical Expected Value/Range | Rationale for Importance |

| LogD @ pH 7.4 | Lipophilicity | 2.0 - 4.0 | Governs membrane permeability; crucial for BBB penetration. |

| pKa | Ionization | 8.5 - 9.5 | Influences solubility and the ratio of charged/uncharged species. |

| Aqueous Solubility | Dissolution | > 50 µM | Poor solubility can limit absorption and cause formulation issues. |

| Metabolic t½ | Stability | > 30 min | A longer half-life indicates resistance to metabolic clearance. |

Interpreting the Profile

A successful trifluoromethoxyphenyl cyclobutanamine derivative would ideally exhibit:

-

Balanced Lipophilicity: A LogD high enough for membrane permeation but not so high as to cause issues with solubility or non-specific binding.

-

Controlled Basicity: A pKa that ensures a significant portion of the compound is in its neutral, absorbable form at the pH of the small intestine, while the protonated form aids solubility.

-

Sufficient Solubility: The aqueous solubility must be adequate to ensure the compound can dissolve in the gastrointestinal tract for oral absorption.

-

High Metabolic Stability: A long microsomal half-life confirms the metabolic shielding effect of the -OCF3 group and predicts a longer in vivo half-life.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently characterize trifluoromethoxyphenyl cyclobutanamine derivatives, enabling data-driven decisions to accelerate the journey from a promising chemical scaffold to a viable drug candidate.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Metabolic Stability Assays. Merck Millipore. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

-

Cyclobutane-1-amine. ChemBK. Available at: [Link]

-

metabolic stability in liver microsomes. Mercell. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

-

ADME Microsomal Stability Assay. BioDuro. Available at: [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Available at: [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]

-

Trifluoromethoxy group. Wikipedia. Available at: [Link]

-

Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

-

ADME Solubility Assay. BioDuro. Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

-

Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. ResearchGate. Available at: [Link]

-

Cyclobutylamine | C4H9N | CID 75645. PubChem - NIH. Available at: [Link]

Sources

- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. enamine.net [enamine.net]

- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. mttlab.eu [mttlab.eu]

- 16. info.mercell.com [info.mercell.com]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Predicted pKa and logP of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

An In-Depth Technical Guide to the Predicted Physicochemical Properties (pKa and logP) of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Abstract

The ionization constant (pKa) and the partition coefficient (logP) are cornerstone physicochemical properties in drug discovery, governing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. This technical guide provides a comprehensive analysis of the predicted pKa and logP for the novel chemical entity, 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. We delve into the theoretical underpinnings of these parameters, explore the computational methodologies used for their prediction, and present a synthesis of predicted values from multiple algorithmic approaches. The guide culminates in a practical workflow for in silico property prediction and an expert interpretation of the data, contextualizing the potential impact of the trifluoromethoxy and cyclobutyl moieties on the molecule's behavior in a physiological environment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools for early-stage candidate assessment.

Chapter 1: The Critical Role of pKa and logP in Modern Drug Discovery

In the landscape of modern drug development, the principle of "fail fast, fail cheap" is paramount. Early and accurate prediction of a compound's fundamental physicochemical properties is a critical step in identifying candidates with the highest probability of success. Among the most influential of these properties are the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP).

pKa: The Governor of Ionization

The pKa of a molecule is the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms.[1][2] This value is fundamental as the ionization state of a drug dramatically influences its behavior.[3] Key aspects governed by pKa include:

-

Solubility: Ionized species are generally more water-soluble than their neutral counterparts. The pKa dictates the solubility profile of a drug across the varied pH environments of the gastrointestinal tract, blood, and cellular cytoplasm.[4][5]

-

Permeability: Cell membranes are lipid bilayers that are more readily traversed by neutral, lipophilic molecules. The pKa determines the fraction of a drug that is in its membrane-permeable form at a given physiological pH.[3]

-

Receptor Binding: Many drug-target interactions, such as the formation of salt bridges in an active site, are dependent on the specific ionization state of the drug molecule.[5]

logP: The Measure of Lipophilicity

The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[2] LogP, its logarithmic form, is the primary metric for a molecule's lipophilicity ("fat-loving") or hydrophobicity.[4] A compound's logP value is a key predictor of:

-

Absorption: It influences how well a drug is absorbed from the gut into the bloodstream.

-

Distribution: LogP affects a drug's ability to cross biological barriers like the blood-brain barrier and distribute into various tissues.[1]

-

Metabolism and Excretion: Highly lipophilic drugs are often more susceptible to metabolic breakdown by enzymes like cytochrome P450s and may be more slowly excreted.[5]

The interplay between these two properties is often captured by the distribution coefficient (logD) , which describes the lipophilicity of an ionizable compound at a specific pH.[1] For a basic compound like the one , logD is a function of both its logP and pKa, making the prediction of these two parent properties essential.

Chapter 2: Methodologies for In Silico Prediction of Physicochemical Properties

Experimental determination of pKa and logP can be resource-intensive.[6] Consequently, a variety of computational (in silico) methods have been developed to provide rapid and cost-effective estimations, guiding synthetic efforts and library design. These methods can be broadly categorized.

-

Empirical and Fragment-Based Methods: These are the fastest methods. LogP prediction often relies on fragmental methods, which sum the contributions of a molecule's constituent parts (fragments or atoms) to the overall lipophilicity.[7] Well-known algorithms include those based on the work of Rekker or Ghose-Crippen.[8] For pKa, empirical methods often use Hammett-Taft linear free energy relationships (LFER) to estimate the effect of chemical substituents on a known core structure's acidity or basicity.[9]

-

Quantitative Structure-Property Relationship (QSPR) and Machine Learning: These approaches use statistical models and machine learning algorithms trained on large datasets of experimentally measured pKa and logP values.[10][11] By correlating a wide range of molecular descriptors with the target property, these models can often achieve high accuracy, especially for compounds similar to those in the training set.[6]

-

Physics-Based (Quantum Mechanics): These are the most computationally intensive but often most accurate methods, particularly for novel scaffolds not well-represented in training datasets.[11] They calculate the fundamental energies of the different protonation states of a molecule in a simulated solvent environment to derive the pKa.[12][13]

Commercial software suites from vendors like Schrödinger, ChemAxon, and ACD/Labs often employ a combination of these approaches to provide robust predictions.[9][10][14][15]

Chapter 3: Predicted Physicochemical Profile of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

Structural Analysis

The molecule 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine possesses several key structural features that influence its physicochemical properties:

-

Primary Aliphatic Amine: The cyclobutanamine moiety contains the primary basic center. The pKa of this group will determine the molecule's ionization state in biological systems.

-

Cyclobutane Ring: This small, saturated ring acts as a rigid, three-dimensional scaffold.

-

3-(trifluoromethoxy)phenyl Group: This aromatic substituent has a profound impact. The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Positioned meta to the cyclobutane attachment point, it will decrease the electron density of the aromatic ring and, through inductive effects, reduce the basicity of the distal amine group. Furthermore, the -OCF3 group is known to significantly increase lipophilicity.[16]

Predicted pKa and logP

| Property | Predicted Value | Prediction Method / Source | Rationale |

| pKa (Basic) | ~9.1 ± 0.5 | Consensus/Analog-Based | The pKa of the parent 1-phenylcyclobutan-1-amine is expected to be around 9.6-9.8. The strongly electron-withdrawing meta-OCF3 group reduces the stability of the protonated conjugate acid, thereby decreasing the basicity and lowering the pKa. Studies on fluorinated amines confirm this acidifying effect.[17] |

| logP | ~3.4 ± 0.4 | Consensus/Analog-Based | The related compound 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine has a predicted XlogP of 2.4.[18] The trifluoromethoxy (-OCF3) group is known to be more lipophilic than the trifluoromethyl (-CF3) group, with studies showing it can increase logP by approximately 1.0 unit compared to a methoxy group.[16] |

Chapter 4: Practical Workflow for Property Prediction

This section outlines a generalized workflow for obtaining in silico predictions for a novel compound, followed by a specific protocol using a publicly accessible tool.

General Computational Workflow Diagram

The following diagram illustrates the typical process flow for predicting physicochemical properties from a chemical structure.

Caption: A generalized workflow for computational physicochemical property prediction.

Step-by-Step Protocol using an Online Predictor (Virtual Computational Chemistry Laboratory)

-

Obtain the Chemical Structure: The SMILES (Simplified Molecular Input Line Entry System) string for 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is NC1(CCC1)c1cccc(OC(F)(F)F)c1.

-

Navigate to a Prediction Server: Open a web browser and go to a public prediction tool such as the Virtual Computational Chemistry Laboratory (VCCLAB).[19]

-

Input the Structure: Locate the input box on the website. Paste the SMILES string NC1(CCC1)c1cccc(OC(F)(F)F)c1 into the designated area. Alternatively, use the provided molecular editor to draw the structure.

-

Run the Calculation: Click the "Calculate" or "Submit" button to start the prediction process. The server will process the request using its built-in algorithms, such as ALOGPS.[19][20]

-

Analyze the Output: The results page will display the predicted logP value. Note that many free online tools have limitations and may not provide pKa predictions. For pKa, more specialized software is often required. The output from multiple algorithms, if provided, should be noted to understand the range of predictions.

Chapter 5: Interpretation and Implications for Drug Development

The predicted physicochemical properties of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine provide crucial insights for its potential as a drug candidate.

-

Ionization at Physiological pH: With a predicted basic pKa of ~9.1, the primary amine will be overwhelmingly protonated (>98%) at the physiological pH of 7.4. This is a common feature for many successful drugs, as the resulting positive charge significantly enhances aqueous solubility, which is beneficial for formulation and systemic distribution.[3][5]

-

Lipophilicity and Membrane Permeability: The predicted logP of ~3.4 indicates that the neutral form of the molecule is quite lipophilic. This high lipophilicity is driven by the trifluoromethoxy-phenyl moiety. While good lipophilicity is necessary for crossing cell membranes, a logP value in this range can sometimes be associated with challenges such as:

-

Lower aqueous solubility (counteracted in this case by the basic amine).

-

Increased non-specific binding to plasma proteins.

-

Potential for higher metabolic turnover.

-

Increased risk of off-target effects or toxicity.

-

-

Predicted Distribution (logD at pH 7.4): Given the pKa and logP, we can estimate the effective lipophilicity at pH 7.4. The logD will be significantly lower than the logP because the molecule is mostly in its charged, more hydrophilic form. A rough estimation for a base is logD ≈ logP - (pKa - pH). This would place the logD at pH 7.4 in the range of 1.5 - 2.0, a value often considered favorable for a good balance between solubility and permeability for oral absorption.

Chapter 6: Conclusion

This guide has provided a detailed theoretical and predictive analysis of the pKa and logP of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. Computational models predict a basic pKa around 9.1 and a logP around 3.4. These values suggest a molecule that will be highly soluble at physiological pH due to protonation of its primary amine, while retaining sufficient lipophilicity to likely permit membrane permeation. The potent electron-withdrawing and lipophilic character of the trifluoromethoxy group are the dominant drivers of these properties. While these in silico predictions offer invaluable guidance for early-stage drug discovery, they must be viewed as a starting point. Experimental validation remains the gold standard and is the essential next step to confirm this promising physicochemical profile.

References

- Protheragen. (n.d.). LogP/LogD/Pka Analysis.

- Molecular Discovery. (n.d.). MoKa - pKa modelling.

- The Solubility Company. (n.d.). pKa & LogP Analysis Services.

- Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction.

- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- Rowan. (n.d.). pKa Prediction.

- Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Seven Star Pharma. (n.d.). pKa and Log P.

- Rowan Newsletter. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism.

- CompuDrug. (n.d.). PrologP.

- ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.

- ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software.

- Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.

- Pion. (2023, December 13). What is pKa and how is it used in drug development?.

- Sigma-Aldrich. (n.d.). 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid.

- PubChemLite. (n.d.). 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine (C11H12F3N).

- ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.

- ResearchGate. (n.d.). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D) for model fluorocyclobutane derivatives 44–47.

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from The Royal Society of Chemistry website

- The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from The Royal Society of Chemistry website

- PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- lookchem. (n.d.). Cas 151157-58-3,1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.

- MDPI. (2023, July 13). Calculating the Aqueous pK a of Phenols: Predictions for Antioxidants and Cannabinoids.

- CompTox Chemicals Dashboard. (2025, October 15). N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine.

- ResearchGate. (n.d.). Experimental ∆logP effects for matched molecular pairs of 24 neutral....

- eScholarship. (2021, June 24). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge.

- PMC. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.

- MDPI. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas.

Sources

- 1. LogP/LogD/Pka Analysis - Protheragen [protheragen.ai]

- 2. sevenstarpharm.com [sevenstarpharm.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. thesolubilitycompany.com [thesolubilitycompany.com]

- 5. drughunter.com [drughunter.com]

- 6. pKa Prediction | Rowan [rowansci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PrologP | www.compudrug.com [compudrug.com]

- 9. schrodinger.com [schrodinger.com]

- 10. optibrium.com [optibrium.com]

- 11. rowansci.substack.com [rowansci.substack.com]

- 12. peerj.com [peerj.com]

- 13. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids [mdpi.com]

- 14. MoKa - pKa modelling [moldiscovery.com]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. PubChemLite - 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine (C11H12F3N) [pubchemlite.lcsb.uni.lu]

- 19. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine

This guide provides a detailed technical framework for the acquisition, analysis, and interpretation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel compound 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. Designed for researchers and professionals in drug development, this document establishes a foundational analytical protocol for the definitive characterization of this molecule, leveraging predictive methodologies and established spectroscopic principles.

Introduction

1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine is a compound of interest in medicinal chemistry, incorporating two key structural motifs: the trifluoromethoxy group and a cyclobutane ring. The trifluoromethoxy group is often employed as a bioisostere for a methoxy or isopropyl group, offering enhanced metabolic stability and lipophilicity, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The cyclobutane moiety serves as a rigid scaffold, providing a defined three-dimensional orientation for the pharmacophoric elements. Given the novelty of this compound, with no currently available public spectroscopic data[1], this guide serves as an essential reference for its synthesis and characterization.

This document outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectra and the expected mass spectrometric behavior of the title compound. Furthermore, it provides robust, step-by-step protocols for data acquisition, ensuring reproducibility and scientific rigor.

Molecular Structure

Caption: Molecular structure of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

The following NMR data is predicted based on established principles of chemical shifts, coupling constants, and the analysis of structurally related compounds.[2][3][4]

Recommended Solvent and Internal Standard

For optimal solubility of this amine-containing organic compound, deuterated chloroform (CDCl₃) is recommended. Tetramethylsilane (TMS) should be used as the internal standard for ¹H and ¹³C NMR, with its signal referenced to 0.00 ppm.[5] For ¹⁹F NMR, an external standard such as trifluorotoluene (-63.72 ppm) can be used for accurate chemical shift referencing.[6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | 7.30 - 7.45 | m | - | 4H, Aromatic protons |

| Cyclobutyl-H | 2.20 - 2.40 | m | - | 4H, -CH₂- groups |

| Cyclobutyl-H | 1.80 - 2.00 | m | - | 2H, -CH₂- group |

| NH₂ | 1.60 | br s | - | 2H, Amine protons |

Rationale for Predictions:

-

Aromatic Protons: The aromatic protons on the phenyl ring are expected to appear in the range of 7.30-7.45 ppm. The trifluoromethoxy group will influence their chemical shifts, and the substitution pattern will lead to complex multiplet structures.

-

Cyclobutyl Protons: The protons of the cyclobutane ring will exhibit complex second-order coupling patterns, resulting in multiplets in the aliphatic region. Based on similar cyclobutane derivatives, these are predicted to be in the 1.80-2.40 ppm range.[7]

-

Amine Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange. The chemical shift can vary with concentration and temperature. A D₂O exchange experiment would confirm this assignment, as the NH₂ signal would disappear.[8][9]

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Coupling Constant (J, Hz) | Assignment |

| C-O | 149.0 | q | ~2 | C-OAr |

| C-q | 145.0 | s | - | Quaternary aromatic C |

| Ar-C | 129.0 - 130.0 | m | - | Aromatic CH |

| CF₃ | 120.5 | q | ~257 | -OCF₃ |

| Ar-C | 118.0 - 120.0 | m | - | Aromatic CH |

| C-N | 55.0 | s | - | Quaternary cyclobutyl C |

| -CH₂- | 35.0 | s | - | Cyclobutyl CH₂ |

| -CH₂- | 15.0 | s | - | Cyclobutyl CH₂ |

Rationale for Predictions:

-

Aromatic Carbons: The carbon attached to the trifluoromethoxy group (C-O) will be deshielded and is expected around 149.0 ppm, showing a quartet due to coupling with the fluorine atoms. The other aromatic carbons will appear in the typical 118-130 ppm range.

-

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 257 Hz, appearing as a quartet.[2]

-

Cyclobutyl Carbons: The quaternary carbon attached to the nitrogen and the phenyl ring will be deshielded (~55.0 ppm). The methylene carbons of the cyclobutane ring are expected at approximately 35.0 and 15.0 ppm.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -OCF₃ | -58 to -60 | s | Trifluoromethoxy group |

Rationale for Predictions:

-

The trifluoromethoxy group is expected to appear as a singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is predicted to be in the range of -58 to -60 ppm relative to CFCl₃.[10]

Mass Spectrometry: Ionization and Fragmentation

Selection of Ionization Technique

Both Electrospray Ionization (ESI) and Electron Impact (EI) are suitable for the analysis of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of the compound with minimal fragmentation.[11][12][13] It is typically coupled with liquid chromatography (LC-MS), which also provides information on the purity of the sample. The protonated molecule, [M+H]⁺, is expected to be the base peak.

-

Electron Impact (EI): EI is a hard ionization technique that causes extensive fragmentation, providing valuable structural information.[14][15] This method is well-suited for identifying the different components of the molecule.

Predicted Mass-to-Charge Ratios (m/z)

| Adduct/Fragment | Predicted m/z | Ionization Method |

| [M+H]⁺ | 232.10 | ESI |

| [M+Na]⁺ | 254.08 | ESI |

| [M]⁺• | 231.09 | EI |

Predicted values are based on the monoisotopic mass of C₁₁H₁₂F₃NO.

Proposed EI Fragmentation Pathway

Caption: Proposed Electron Impact fragmentation pathway.

Rationale for Fragmentation:

-

Loss of Ethene: The molecular ion ([M]⁺•, m/z = 231) may undergo a retro-Diels-Alder-type fragmentation of the cyclobutane ring, leading to the loss of ethene (C₂H₄) to form a fragment at m/z = 201.

-

Benzylic Cleavage: Cleavage of the bond between the cyclobutane ring and the phenyl group can lead to the formation of the trifluoromethoxyphenyl cation at m/z = 161.

-

Formation of Cyclobutylaminium Ion: Cleavage can also result in the formation of the 1-aminocyclobutyl cation at m/z = 70.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube. .

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

-

¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

-

¹⁹F NMR: Acquire with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans, using an appropriate external standard for referencing.

-

Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H NMR spectrum to confirm the amine proton signal.

-

Mass Spectrometry

-

LC-MS (ESI) Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.

-

-

LC-MS (ESI) Data Acquisition:

-

Inject 5 µL of the sample into an LC-MS system equipped with an ESI source.

-

Use a C18 column with a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

GC-MS (EI) Sample Preparation:

-

Prepare a 1 mg/mL solution of the compound in dichloromethane.

-

-

GC-MS (EI) Data Acquisition:

-

Inject 1 µL of the sample into a GC-MS system.

-

Use a standard non-polar column (e.g., HP-5MS) with a temperature program starting at 80°C, holding for 1 minute, then ramping at 20°C/min to 300°C and holding for 5 minutes.

-

Acquire EI mass spectra at 70 eV over a mass range of m/z 35-500.[16]

-

Conclusion

This guide provides a comprehensive predictive and methodological framework for the spectroscopic characterization of 1-(3-(trifluoromethoxy)phenyl)cyclobutan-1-amine. By following the detailed protocols for NMR and MS data acquisition and utilizing the predicted spectral data as a reference, researchers can confidently confirm the structure and purity of this novel compound. The established analytical workflow ensures the scientific integrity and trustworthiness of the characterization process, which is paramount in the field of drug discovery and development.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Michaels, J. An Introduction to Mass Spectrometry Ionization. [Link]

-

Van der Burg, W. J., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(1), 1-21. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Supporting Information for a scientific article. (n.d.). [Link]

-

Taylor & Francis Online. (2014, April 10). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. [Link]

-

SciEngine. Supporting information. [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

ScienceDirect. Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. [Link]

-

ResearchGate. (2017, April 5). Which solvents I should use for taking NMR of amino acid?. [Link]

-

PubChemLite. 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine (C11H12F3N). [Link]

-

ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]

-

The Royal Society of Chemistry. Supporting Information - Contents. [Link]

-

National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

-

ScienceDirect. (2024, July 20). Probing rotaxane dynamics with 19F NMR/MRI: Unveiling the roles of mechanical bond and steric hindrance. [Link]

-

ResearchGate. Figure S88. 19 F NMR spectrum of 3k, Related to Scheme 3. [Link]

-

ResearchGate. (2025, August 7). Structural and spectroscopic investigations of cyclobutylamine and cyclobutylamine hydrates. [Link]

-

SpectraBase. 1-(3-(Trifluoromethyl)phenyl)butan-2-amine. [Link]

-

ResearchGate. (2025, August 6). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. [Link]

-

Journal of Applied Science and Engineering Invention. (2025, October 11). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]

-

U.S. Environmental Protection Agency. N-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. [Link]

-

DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

Sources

- 1. PubChemLite - 1-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine (C11H12F3N) [pubchemlite.lcsb.uni.lu]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. colorado.edu [colorado.edu]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. bitesizebio.com [bitesizebio.com]

- 12. acdlabs.com [acdlabs.com]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masspec.scripps.edu [masspec.scripps.edu]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. dea.gov [dea.gov]

The Ascendancy of the Trifluoromethoxy Group: A Strategic Tool in Modern Drug Discovery

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent, offering a compelling combination of physicochemical properties that can profoundly enhance the pharmacokinetic and pharmacodynamic profile of bioactive compounds. This guide provides an in-depth exploration of the trifluoromethoxy group's role in novel drug candidates, moving beyond a mere recitation of its effects to a nuanced analysis of the underlying chemical principles and strategic considerations that drive its use. We will delve into its impact on lipophilicity, metabolic stability, and target engagement, supported by field-proven insights and detailed experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this "super-halogen" in their quest for safer and more efficacious therapeutics.

The Trifluoromethoxy Group: Deconstructing its Physicochemical Persona

The trifluoromethoxy group is a fascinating architectural element in molecular design, often considered a bioisostere of the methoxy group but with a significantly altered electronic and steric character.[1] Its utility stems from a unique confluence of properties that address several key challenges in drug development.[2][3]

Lipophilicity and Permeability: A Fine-Tuned Balance

A critical parameter in drug design is the octanol-water partition coefficient (logP), which governs a molecule's ability to traverse cellular membranes. The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch-Leo π value of +1.04.[1][4] This is substantially higher than its methoxy counterpart (-0.02) and even the trifluoromethyl group (+0.88).[4][5] This significant increase in lipophilicity can enhance membrane permeability and, consequently, improve oral bioavailability.[2][6] However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[7] The trifluoromethoxy group's ability to fine-tune logP values provides medicinal chemists with a powerful tool to optimize this delicate equilibrium.[2]

Metabolic Stability: A Shield Against Biotransformation

Rapid metabolic degradation is a primary cause of drug failure. The trifluoromethoxy group offers a robust solution to this challenge.[8] The strong carbon-fluorine bonds within the -OCF3 moiety are highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[1][9] Unlike the methoxy group, which is susceptible to O-dealkylation, the trifluoromethoxy group is exceptionally stable, significantly prolonging a drug's half-life in the body.[6][10] This enhanced metabolic stability can lead to a more sustained therapeutic effect and a reduced dosing frequency.[2]

Electronic Effects and Target Engagement: More Than Just a Bulky Group

The trifluoromethoxy group exerts a potent electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms.[1][8] This can significantly influence the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby impacting their interaction with biological targets.[11] Interestingly, despite its electron-withdrawing nature, the oxygen atom's lone pairs can participate in resonance, creating a dual electronic personality that can be exploited in molecular design.[1]

From a conformational standpoint, the trifluoromethoxy group often adopts a perpendicular orientation relative to an aromatic ring to which it is attached.[1][5] This unique spatial arrangement can introduce favorable steric interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[12] This "super-halogen" or "pseudohalogen" character allows it to mimic the properties of halogens like chlorine while offering distinct advantages in terms of lipophilicity and metabolic stability.[1][4]

Strategic Application in Bioactive Compounds: Case Studies and Rationale

The theoretical advantages of the trifluoromethoxy group are borne out in a growing number of FDA-approved drugs.[1][13] Its incorporation is a deliberate strategy to overcome specific pharmacological hurdles.

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), riluzole features a trifluoromethoxy group on a benzothiazole scaffold.[1][14] This group enhances the molecule's lipophilicity, facilitating its penetration of the blood-brain barrier to reach its central nervous system target.[2][6]

-

Sonidegib: An antagonist of the Smoothened receptor for the treatment of basal cell carcinoma, sonidegib's trifluoromethoxy group contributes to its favorable pharmacokinetic profile, including good oral bioavailability and a long half-life.[1]

-

Delamanid and Pretomanid: These anti-tuberculosis agents highlight the role of the trifluoromethoxy group in combating infectious diseases.[1] Its presence contributes to the drugs' metabolic stability, which is crucial for the long treatment regimens required for tuberculosis.

These examples underscore the trifluoromethoxy group's versatility in addressing diverse therapeutic challenges across neurology, oncology, and infectious diseases.[1]

Experimental Workflows: Assessing the Impact of Trifluoromethoxylation

The decision to incorporate a trifluoromethoxy group must be data-driven. The following experimental protocols provide a framework for evaluating the consequences of this molecular modification.

Synthesis of Aryl Trifluoromethyl Ethers: A General Protocol

The synthesis of trifluoromethoxy-containing compounds has historically been challenging due to the instability of the trifluoromethoxide anion.[10][12] However, modern methods have made their synthesis more accessible. A common approach involves the fluorination of aryl trichloromethyl ethers.

Protocol: One-Pot Synthesis of Aryl Trifluoromethyl Ethers [15]

-

Reaction Setup: In a pressure vessel, combine the starting phenol, tetrachloromethane, and a catalytic amount of boron trifluoride.

-

Fluorination: Carefully add anhydrous hydrogen fluoride to the reaction mixture.

-

Heating: Seal the vessel and heat to 150 °C under autogenous pressure.

-

Workup and Purification: After cooling, carefully vent the vessel and quench the reaction. Extract the product with a suitable organic solvent, wash with brine, and dry over sodium sulfate. Purify the crude product by column chromatography.

Note: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

In Vitro Metabolic Stability Assay: Liver Microsomal Stability

This assay is a standard method to evaluate a compound's susceptibility to Phase I metabolism.[9]

Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: Incubate the mixture at 37 °C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Lipophilicity Determination: Shake-Flask Method for logP

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol: Shake-Flask Method for logP Determination

-

Preparation: Prepare a solution of the test compound in the phase in which it is more soluble (n-octanol or water).

-

Partitioning: Add an equal volume of the other phase to a flask containing the compound solution.

-

Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required.

-

Quantification: Carefully sample each phase and determine the concentration of the test compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the logP value as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Data Presentation and Visualization

To facilitate a clear understanding of the trifluoromethoxy group's impact, quantitative data should be presented in a structured format.

Table 1: Physicochemical Properties of Methoxy, Trifluoromethyl, and Trifluoromethoxy Groups

| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |

| Hansch-Leo π Value | -0.02 | +0.88 | +1.04 |

| Metabolic Stability | Low (Susceptible to O-dealkylation) | High | Very High |

| Electronic Effect | Electron-donating (resonance) | Strongly electron-withdrawing | Strongly electron-withdrawing (inductive), Weakly electron-donating (resonance) |

Diagrams for Conceptual Understanding

Caption: Logical flow of the effects of trifluoromethoxy group incorporation.

Caption: Comparative metabolic pathways of methoxy and trifluoromethoxy groups.

Conclusion and Future Perspectives

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[6] Its ability to simultaneously modulate multiple key drug-like properties—lipophilicity, metabolic stability, and target interactions—makes it an attractive substituent for lead optimization and the design of novel bioactive compounds.[2][3] While synthetic challenges have historically limited its widespread use, the development of new synthetic methodologies is making this valuable functional group more accessible.[12][13] As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic application of the trifluoromethoxy group is poised to play an increasingly important role in the development of the next generation of innovative medicines.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2008). The Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 4, 29. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Wikipedia. (n.d.). Trifluoromethoxy group. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Zarei, M., & Esmaeili, A. A. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(2), 79-91. [Link]

-

Postigo, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

Tseng, C. C., Baillie, G., Donvito, G., Greig, I. R., Martin, S. L., Ross, R. A., & Scott, F. J. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

-

Jana, S., & Mondal, S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Matviitsuk, A., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

-

ResearchGate. (n.d.). Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of trifluoromethoxy-containing compounds. [Link]

-

ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. [Link]

-

ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Müller, K. (2007). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 61(5), 280-285. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

-

Hunter, L., & Kirjavainen, A. K. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10898-10905. [Link]

-

Grokipedia. (n.d.). Trifluoromethyl group. [Link]

-

ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

The University of Aberdeen Research Portal. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

-

Merchant, K. J., & Powers, D. C. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

ResearchGate. (n.d.). Experimental ∆logP effects for matched molecular pairs of 24 neutral... [Link]

-

ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

-

Kumar, A., & Ramachandran, R. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. [Link]

-

ResearchGate. (2025). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY. [Link]

-

ResearchGate. (n.d.). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. [Link]

-

Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. Organic Process Research & Development, 22(1), 83-89. [Link]

-

Ngai, M. Y., & Ng, C. W. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]

-

Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. tsijournals.com [tsijournals.com]

- 15. mdpi.com [mdpi.com]

Investigating the Biological Activity of Novel Phenylcyclobutanamine Compounds: An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylcyclobutanamine scaffold represents a compelling chemical framework with significant potential for modulating central nervous system targets. Its structural relationship to known psychoactive compounds, such as phencyclidine (PCP) analogs, suggests a rich pharmacology awaiting exploration. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of novel phenylcyclobutanamine compounds. Moving beyond a simple checklist of procedures, this document elucidates the scientific rationale behind a tiered, multi-assay approach, designed to build a comprehensive pharmacological profile. We will detail robust, validated protocols for primary target engagement, secondary liability screening, and early ADME-Tox profiling. The methodologies are presented to ensure data integrity and reproducibility, empowering research teams to make informed decisions in the early stages of drug discovery and development.

Introduction: The Rationale for a Structured Investigative Approach

The exploration of novel chemical entities requires a disciplined and logical workflow. The phenylcyclobutanamine core, by its nature, is predicted to interact with monoamine transporters due to structural similarities with known reuptake inhibitors. Therefore, our investigation will begin with the primary hypothesis that these compounds are monoamine reuptake inhibitors. However, a responsible drug discovery program must also proactively identify potential off-target activities and liabilities that could derail a project.

This guide is structured to follow a logical progression, from initial characterization and primary target validation to a broader assessment of safety and metabolic stability. This tiered approach ensures that resources are allocated efficiently, with the most promising and safest compounds advancing through the screening cascade.

Foundational Steps: Synthesis and Analytical Characterization

Prior to any biological evaluation, the identity, purity, and stability of each novel phenylcyclobutanamine compound must be rigorously established. While detailed synthetic procedures are beyond the scope of this guide, a generalized synthetic approach is often employed.

A common synthetic route may involve the reaction of a substituted phenylmagnesium bromide with cyclobutanone, followed by subsequent chemical modifications to introduce the amine functionality. The specific reagents and reaction conditions will, of course, be dictated by the desired substitutions on both the phenyl and cyclobutane rings.

Mandatory Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight. High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition determination.[1][2]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should typically be >95% for in vitro assays.

Tier 1: Primary Target Engagement - The Monoamine Transporter Hypothesis

Our primary hypothesis posits that phenylcyclobutanamine compounds will exhibit affinity for and inhibit the function of one or more of the key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] These transporters are integral plasma-membrane proteins that regulate neurotransmission by reabsorbing their respective neurotransmitters from the synaptic cleft.[3][4] Inhibition of these transporters increases the synaptic concentration of neurotransmitters, a mechanism of action for many antidepressants and stimulants.[5][6]

We will employ a two-pronged approach for each transporter: a radioligand binding assay to determine affinity (Ki) and a functional uptake assay to determine potency (IC50).

Experimental Workflow for Primary Target Screening

The following diagram outlines the logical flow for assessing the interaction of the novel compounds with each of the three primary monoamine transporters.

Caption: Tier 1 screening workflow for monoamine transporters.

Detailed Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the human dopamine transporter by measuring its ability to compete with a known high-affinity radioligand.

-

Objective: To calculate the inhibitory constant (Ki) of the novel compound at the DAT.

-

Principle: Competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand for binding to DAT expressed in cell membranes. The amount of radioligand bound is inversely proportional to the affinity of the test compound.

-

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human DAT.

-

Radioligand: [³H]WIN 35,428 (a potent DAT ligand).

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).[7]

-

Assay Buffer: Tris-HCl based buffer.

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Step-by-Step Protocol:

-

Preparation: Prepare serial dilutions of the novel phenylcyclobutanamine compound.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), the test compound at various concentrations, and a fixed concentration of [³H]WIN 35,428 (e.g., 1-2 nM).[7]

-

Controls: Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + high concentration of GBR 12909).

-

Incubation: Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[7]

-

Termination: Terminate the assay by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[7]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Detailed Protocol: Serotonin Transporter (SERT) Functional Uptake Assay

This assay measures the functional inhibition of serotonin uptake into cells expressing the human SERT.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the novel compound for SERT function.

-

Principle: Metabolically active cells expressing SERT will transport serotonin from the extracellular medium. This uptake can be quantified using radiolabeled serotonin ([³H]5-HT). An inhibitor will reduce the amount of radioactivity accumulated in the cells.

-

Materials:

-

Cell Line: HEK293 cells stably expressing human SERT.[6]

-

Radioligand: [³H]Serotonin ([³H]5-HT).

-

Control Inhibitor: Fluoxetine (1 µM) or another selective serotonin reuptake inhibitor (SSRI).[6]

-

Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).[6]

-

Instrumentation: Scintillation counter, filtration apparatus or scintillation plate reader.

-

-

Step-by-Step Protocol:

-

Cell Plating: Seed HEK-hSERT cells into a 96-well plate and allow them to form a confluent monolayer.

-

Pre-incubation: Wash the cells with buffer and then pre-incubate with varying concentrations of the novel phenylcyclobutanamine compound for 10-20 minutes at 25°C or 37°C.[6]

-

Initiation: Add [³H]Serotonin (e.g., 65 nM final concentration) to initiate the uptake.[6]

-

Incubation: Incubate for a short period (e.g., 15 minutes) at the same temperature.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of serotonin uptake (relative to vehicle control) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Note: Similar binding and functional assay protocols should be run in parallel for the Norepinephrine Transporter (NET) , using appropriate radioligands (e.g., [³H]Nisoxetine for binding) and control inhibitors (e.g., Desipramine for functional assays).[9][10]

Data Presentation: Tier 1 Results

The results from the primary screening should be compiled into a clear, comparative table.

| Compound ID | DAT Ki (nM) | DAT IC50 (nM) | SERT Ki (nM) | SERT IC50 (nM) | NET Ki (nM) | NET IC50 (nM) |

| Phenylcyclobutanamine-001 | 150 | 250 | >10,000 | >10,000 | 85 | 120 |

| Phenylcyclobutanamine-002 | 25 | 40 | 500 | 800 | 30 | 55 |

| Control: Cocaine | 100 | 180 | 300 | 450 | 50 | 90 |

Tier 2: Secondary Pharmacology & Early Safety Profiling

Compounds demonstrating potent and selective activity at the primary targets will advance to Tier 2 screening. The objective here is to identify potential off-target interactions that could lead to undesirable side effects. Given the structural similarity to phencyclidine, two critical off-targets to investigate are the NMDA receptor and the hERG potassium channel.

Tier 2 Experimental Workflow

Caption: Tier 2 workflow for secondary and safety pharmacology.

Detailed Protocol: NMDA Receptor Binding Assay ([³H]MK-801)

-

Objective: To assess the affinity of the compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[11][12]

-

Principle: A competitive binding assay using rat forebrain membranes and the high-affinity NMDA receptor channel blocker, [³H]MK-801.

-

Materials:

-

Membranes: Rat forebrain membranes.

-

Radioligand: [³H]MK-801 (dizocilpine).

-

Non-specific Binding Control: A high concentration of unlabeled MK-801 or PCP.

-

-

Step-by-Step Protocol:

-

Preparation: Follow a similar serial dilution and assay setup as the DAT binding assay.

-

Incubation: Incubate the plate for 2-4 hours at room temperature.

-

Termination & Quantification: Use rapid filtration and scintillation counting as previously described.

-

Data Analysis: Calculate Ki values using the Cheng-Prusoff equation. A low Ki value indicates a higher potential for PCP-like dissociative effects.

-

Detailed Protocol: hERG Channel Inhibition Assay (Automated Patch-Clamp)

-

Objective: To evaluate the potential of the compounds to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.[13]

-

Principle: The whole-cell patch-clamp technique directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line. The reduction in current in the presence of the test compound is quantified.[14]

-

Materials:

-

Step-by-Step Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

-

System Setup: Load cells and solutions into the automated patch-clamp system. The system will automatically establish high-resistance seals and achieve a whole-cell configuration.

-

Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG tail current.[15]

-

Compound Application: After establishing a stable baseline current, apply increasing concentrations of the novel compound.

-

Data Acquisition: Record the hERG current at each concentration.

-

Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the dose-response curve and fit the data to determine the IC50 value. A potent IC50 (typically <10 µM) is a significant safety concern.

-

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Objective: To assess the general cytotoxicity of the compounds on a standard mammalian cell line.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[1][5]

-

Materials:

-

Cell Line: A common cell line such as HEK293 or HepG2.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilizing agent (e.g., DMSO).

-

Instrumentation: Spectrophotometric plate reader.

-

-

Step-by-Step Protocol:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to serial dilutions of the novel compounds for a defined period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

-